Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a useful research compound. Its molecular formula is C12H14ClNS and its molecular weight is 239.76. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Amine derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, research on four amine derivative compounds demonstrated their potential in inhibiting corrosion on mild steel surfaces in an acidic medium. The study employed electrochemical measurements and surface analysis techniques to confirm the protective film formation by these compounds, highlighting their potential application in corrosion prevention technologies (Boughoues et al., 2020).
Antimicrobial and Cytotoxic Activity
A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including amine derivatives, showed promising antibacterial and cytotoxic activities. This suggests the potential of amine derivatives in developing new antimicrobial and anticancer agents (Noolvi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Research on bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties, similar in structure to the compound , highlights their application in developing high-performance OLEDs. These materials offer excellent thermal stability and good solubility, essential properties for solution-processed phosphorescent OLEDs (Ge et al., 2008).
Antifungal and Antibacterial Agents
Thiazolidinones and azetidinones derivatives from chalcone, related to the amine derivatives, exhibited significant antimicrobial activity. Their synthesis and evaluation indicate the potential of similar compounds in developing new classes of antimicrobial agents (Patel & Patel, 2017).
Polymerization Catalysts
Amine bis(phenolate) lanthanide complexes, similar to the structural theme of the subject compound, were shown to be effective in the polymerization of ε-caprolactone. This application underlines the role of amine derivatives in catalysis and polymer science, offering a pathway to synthesize biodegradable polymers with potential environmental benefits (Yao et al., 2005).
Mechanism of Action
Target of Action
Compounds with a thiophene ring, such as this one, have been found to exhibit a variety of pharmacological properties . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of Action
Based on the properties of similar thiophene derivatives, it can be speculated that this compound may interact with its targets, possibly voltage-gated sodium channels, leading to changes in the electrical activity of cells .
Biochemical Pathways
It is known that voltage-gated sodium channels play a crucial role in the generation and propagation of action potentials in neurons . Therefore, blocking these channels can affect neuronal signaling.
Result of Action
If it acts as a voltage-gated sodium channel blocker like some other thiophene derivatives, it could potentially inhibit the propagation of action potentials in neurons, affecting neuronal signaling .
Properties
IUPAC Name |
N-methyl-1-(4-thiophen-3-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12;/h2-7,9,13H,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXJGRZQKEYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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